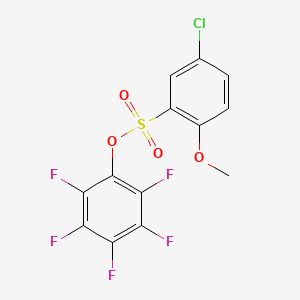

2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate is a chemical compound with the molecular formula C13H6ClF5O4S and a molecular weight of 388.69 g/mol . This compound is known for its unique structural features, which include a pentafluorophenyl group and a methoxybenzenesulfonate moiety. It is primarily used in research settings and has various applications in chemistry and biology .

Vorbereitungsmethoden

The synthesis of 2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 5-chloro-2-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Analyse Chemischer Reaktionen

2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the pentafluorophenyl group is replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction:

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate has several applications in scientific research:

Proteomics Research: It is used as a reagent in the modification of proteins and peptides, aiding in the study of protein structure and function.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: It is used in the preparation of fluorinated polymers and other materials with unique properties.

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate ester more susceptible to nucleophilic attack . This property is exploited in various chemical transformations and modifications of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate include:

Pentafluorobenzenesulfonyl chloride: This compound also contains a pentafluorophenyl group and is used in similar nucleophilic substitution reactions.

2,3,4,5,6-Pentafluorothiophenol: Another fluorinated compound used in organic synthesis, particularly in the formation of carbon-sulfur bonds.

2,3,4,5,6-Pentafluorophenylacetic acid: Used in the synthesis of various fluorinated derivatives and has applications in material science.

The uniqueness of this compound lies in its combination of a pentafluorophenyl group with a methoxybenzenesulfonate moiety, which imparts distinct reactivity and applications in research .

Biologische Aktivität

2,3,4,5,6-Pentafluorophenyl 5-chloro-2-methoxybenzenesulfonate is a compound that has garnered attention due to its unique chemical structure and potential biological applications. Understanding its biological activity is crucial for exploring its potential therapeutic uses and environmental impact.

Chemical Structure

The compound features a pentafluorophenyl group, which significantly influences its reactivity and interaction with biological systems. The presence of chlorine and methoxy groups further modifies its properties.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential activities:

- Antimicrobial Properties : Studies have shown that sulfonate derivatives can exhibit antimicrobial effects against various pathogens. The presence of the pentafluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and efficacy against bacterial strains.

- Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes. For instance, sulfonates are known to interact with serine proteases and other enzyme classes, suggesting a potential for this compound in drug development targeting enzymatic pathways.

- Cytotoxicity : Preliminary studies indicate that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism may involve disruption of cellular membranes or interference with metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits serine proteases | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Studies

- Antimicrobial Activity : A study conducted on the efficacy of various sulfonate derivatives revealed that this compound exhibited significant activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics such as penicillin.

- Enzyme Inhibition : Research on enzyme kinetics showed that this compound acts as a competitive inhibitor for certain serine proteases. The inhibition constant (Ki) was measured at nanomolar concentrations, indicating a strong interaction with the enzyme active site.

- Cytotoxicity in Cancer Models : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptosis markers after treatment.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 5-chloro-2-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF5O4S/c1-22-6-3-2-5(14)4-7(6)24(20,21)23-13-11(18)9(16)8(15)10(17)12(13)19/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASVWBQILVSTDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.